Temocillin sodium

Descripción

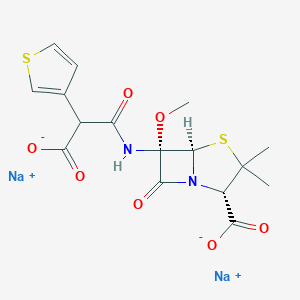

Structure

2D Structure

Propiedades

IUPAC Name |

disodium;(2S,5R,6S)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O7S2.2Na/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7;;/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23);;/q;2*+1/p-2/t8?,9-,14+,16-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGCZDWBFFUEES-CWBCWDDISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977112 | |

| Record name | Antibiotic BRL 17421 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61545-06-0 | |

| Record name | Temocillin disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061545060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antibiotic BRL 17421 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium [2S-(2α,5α,6α)]-6-(carboxylato-3-thienylacetamido)-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMOCILLIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96IIP39ODH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Beta Lactam Antibiotic Development

The journey of beta-lactam antibiotics began with Alexander Fleming's accidental discovery of penicillin in 1928, a watershed moment that ushered in the era of modern antibiotics. nih.govnhsjs.com It took over a decade for penicillin to be developed as a viable treatment, with large-scale production becoming a reality in 1945. reactgroup.org This period, often termed the "golden era" of antibiotics, from the 1940s to the early 1960s, saw the discovery and introduction of most of the antibiotic classes used today. reactgroup.org

Following the success of penicillin, produced by Penicillium chrysogenum, researchers discovered other natural sources of beta-lactams, including cephalosporins from Cephalosporium acremonium and other compounds from actinomycetes and unicellular bacteria. nih.gov These discoveries broadened the spectrum of treatable infections and led to the development of numerous semi-synthetic derivatives with improved properties. nih.gov The fundamental mechanism of beta-lactam antibiotics involves the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes for the synthesis of the bacterial cell wall. nih.govpatsnap.com By disrupting this process, beta-lactams compromise the structural integrity of the bacterial cell, leading to its death. patsnap.com

The basic structure of these antibiotics is characterized by a four-membered beta-lactam ring. nhsjs.com Over the years, modifications to this core structure have given rise to a wide array of beta-lactam classes, including penicillins, cephalosporins, carbapenems, and monobactams, each with distinct properties and spectrum of activity. nih.govfrontiersin.orgnih.gov

Interactive Table: Timeline of Key Beta-Lactam Developments

| Year | Event | Significance |

| 1928 | Discovery of penicillin by Alexander Fleming. nhsjs.comreactgroup.org | Laid the foundation for the age of antibiotics. nhsjs.com |

| 1940s | First isolation of a beta-lactamase enzyme. nhsjs.com | Identified a key mechanism of bacterial resistance. |

| 1945 | Large-scale production and clinical use of penicillin. reactgroup.org | Revolutionized the treatment of bacterial infections. nhsjs.com |

| 1948 | Discovery of cephalosporins. frontiersin.org | Expanded the arsenal (B13267) of beta-lactam antibiotics. |

| 1980s | Introduction of Temocillin (B1212904). frontiersin.org | Offered a beta-lactamase-resistant option. |

Evolution of Gram Negative Bacterial Resistance: Research Challenges

The widespread use of beta-lactam antibiotics has inevitably led to the emergence and spread of bacterial resistance, particularly in Gram-negative bacteria. nih.govoup.com These bacteria possess a unique outer membrane that acts as a formidable barrier, limiting the entry of many antibiotics. nih.gov

Gram-negative bacteria have evolved several sophisticated mechanisms to counteract the effects of beta-lactam antibiotics:

Production of Beta-Lactamases: This is a primary defense mechanism. oup.comfrontiersin.org Beta-lactamase enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. mdpi.com There is a vast diversity of these enzymes, including extended-spectrum beta-lactamases (ESBLs), AmpC beta-lactamases, and carbapenemases, which can inactivate a broad range of beta-lactam antibiotics. nih.govmdpi.commdpi.com

Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of beta-lactam antibiotics, making them less effective at inhibiting cell wall synthesis. nih.govfrontiersin.org

Reduced Permeability: Changes in the outer membrane, such as the modification or loss of porin channels, can restrict the entry of hydrophilic antibiotics like beta-lactams into the bacterial cell. nih.govmdpi.com

Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their target PBPs. frontiersin.orgresearchgate.net

The evolution of these resistance mechanisms, often encoded on mobile genetic elements like plasmids, facilitates their rapid spread among different bacterial species, posing a significant global health threat. oup.com The emergence of multi-drug resistant (MDR) Gram-negative pathogens, such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, has created a critical need for new therapeutic strategies. nih.govnih.gov

Strategic Positioning of Temocillin Disodium Salt Within the Current Antibiotic Arsenal

Structural and Enzymatic Basis of Beta-Lactamase Stability

Influence on Acyl-Enzyme Complex Conformation and Thermal Stability

The bactericidal activity of temocillin, like other β-lactam antibiotics, stems from its ability to form a covalent acyl-enzyme complex with the transpeptidase domains of penicillin-binding proteins (PBPs). nih.gov This acylation process inactivates the PBPs, which are crucial enzymes for the synthesis and cross-linking of the peptidoglycan layer of the bacterial cell wall. patsnap.compatsnap.comnih.gov The unique structural feature of temocillin, its 6-α-methoxy group, significantly influences the conformation and stability of this acyl-enzyme complex, distinguishing its interactions from those of its non-α-methoxy counterpart, ticarcillin. nih.govasm.org

Research focusing on the interaction of temocillin with PBP3, an essential PBP in Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, has revealed that the resulting acyl-enzyme complex is notably unstable. researchgate.netoup.com This instability is a key factor in its bacteriological profile. researchgate.net While temocillin and ticarcillin exhibit similar on-rate constants (kon) for binding to PBP3, their off-rate constants (koff) differ significantly. nih.gov The temocillin-PBP3 complex has a much higher dissociation rate, indicating a less stable covalent bond. nih.govasm.org This suggests that while temocillin effectively acylates PBP3 initially, the complex is more susceptible to hydrolysis, a process akin to the turnover mechanism seen in β-lactamases, albeit at a much slower rate. nih.govresearchgate.net

Table 1: Kinetic Rate Constants for PBP3 Interaction

This table displays the dissociation rate constants (koff) for temocillin and ticarcillin with P. aeruginosa PBP3, highlighting the relative instability of the temocillin-PBP3 complex.

| Compound | koff (s-1) | Source |

|---|---|---|

| Temocillin | 0.001 | nih.gov |

| Ticarcillin | <5 x 10-5 | nih.gov |

The reduced stability of the temocillin-PBP3 complex is further confirmed by thermal shift assays. nih.govnih.gov These experiments measure the melting temperature (Tm) of a protein, which increases upon binding a stabilizing ligand. The acyl-enzyme complex formed between PBP3 and temocillin exhibits a lower melting temperature than the complex formed with ticarcillin, providing direct evidence of its reduced thermal stability. researchgate.netasm.org This finding supports the hypothesis that the conformational strain induced by the 6-α-methoxy group leads to a less stable adduct, which may allow water molecules to access and cleave the acyl-enzyme bond more readily. nih.govrcsb.org

Table 2: Thermal Stability of PBP3 Acyl-Enzyme Complexes

This table shows the melting temperatures (Tm) of P. aeruginosa PBP3 alone and as acyl-enzyme complexes with temocillin and ticarcillin, as determined by thermal shift experiments.

| Protein/Complex | Melting Temperature (Tm) | Source |

|---|---|---|

| PBP3 (apo-enzyme) | 49.10°C | researchgate.netasm.org |

| PBP3-temocillin complex | 53.52°C | researchgate.netasm.org |

| PBP3-ticarcillin complex | 57.03°C | researchgate.netasm.org |

Interestingly, this inherent instability is specific to temocillin's interaction with PBPs. When interacting with class A serine β-lactamases such as CTX-M-14, the 6-α-methoxy group has the opposite effect. nih.govresearchgate.net It locks the antibiotic into an unexpected conformation that blocks the catalytic water molecule from accessing the acyl-enzyme bond, thereby preventing hydrolysis and conferring resistance to the enzyme. researchgate.netnih.govresearchgate.net This dual role of the α-methoxy group—destabilizing PBP complexes while stabilizing β-lactamase complexes—is a central element of temocillin's molecular mechanism and defines its spectrum of activity. oup.com

Activity Against Key Enterobacteriaceae Species

Temocillin has demonstrated potent activity against a broad range of Enterobacteriaceae. Its stability in the presence of various β-lactamases makes it a valuable agent against strains that are resistant to other penicillins and cephalosporins. oup.com

In Vitro Susceptibility Profiles of Escherichia coli

Escherichia coli is a primary target for temocillin. Studies have consistently shown high susceptibility rates, even among multidrug-resistant isolates. Temocillin is notably effective against ESBL-producing E. coli, a significant challenge in clinical practice. nih.govoup.com Research has indicated that a high percentage of ESBL-producing E. coli isolates remain susceptible to temocillin. nih.gov For instance, one study reported that 92% of ESBL-producing E. coli isolates were susceptible to temocillin, with MIC₅₀ and MIC₉₀ values of 8 mg/L and 32 mg/L, respectively. nih.gov Another study found a susceptibility rate of 62.5% for ESBL E. coli isolates. oup.com The activity of temocillin against E. coli is crucial, as this organism is a common cause of urinary tract infections. oup.comasm.org

Table 1: In Vitro Activity of Temocillin against Escherichia coli

| Study Focus | Number of Isolates | Key Findings | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

|---|---|---|---|---|---|

| ESBL-producing E. coli | 104 | 62.5% susceptibility to temocillin. | Not Reported | Not Reported | oup.com |

| ESBL-producing E. coli | Not Specified | 92% of isolates were susceptible. | 8 | 32 | nih.gov |

Susceptibility of Klebsiella pneumoniae and Proteus Species

Temocillin generally exhibits good in vitro activity against Klebsiella pneumoniae, including strains that produce ESBLs. asm.orgnih.gov However, its activity can be variable, and some studies have reported lower susceptibility rates compared to E. coli. nih.gov For instance, a French study on ESBL-producing isolates from urinary tract infections found that 77.9% of K. pneumoniae strains were susceptible to temocillin. nih.gov Another study focusing on multidrug-resistant uropathogens reported a 95% susceptibility rate for K. pneumoniae when applying urinary tract infection breakpoints. asm.org

Temocillin is also active against Proteus species. oup.com Research has shown that 90% of Proteus strains are inhibited by a temocillin concentration of less than 16 µg/ml. oup.com This positions temocillin as a potential therapeutic option for infections caused by these organisms.

Table 2: In Vitro Activity of Temocillin against Klebsiella pneumoniae

| Study Focus | Number of Isolates | Key Findings | Susceptibility Rate | Reference |

|---|---|---|---|---|

| ESBL-producing K. pneumoniae (UTIs) | 95 | Discordance in categorization between disk diffusion and Etest methods noted. | 77.9% | nih.gov |

Activity Against Enterobacter, Serratia, Citrobacter, Salmonella, and Shigella Species

Temocillin's spectrum extends to other significant members of the Enterobacteriaceae family. It has demonstrated good activity against Enterobacter, Serratia, Citrobacter, Salmonella, and Shigella species. oup.com One study found that 90% of strains of Citrobacter, Salmonella, and Shigella were inhibited by a temocillin concentration of ≤16 µg/ml. oup.com While some studies suggest that MICs for Serratia spp. may be higher than for other Enterobacteriaceae, the values are often still within the susceptible range. The stability of temocillin against the chromosomal AmpC β-lactamases often produced by Enterobacter, Serratia, and Citrobacter species is a key advantage.

A study of 796 clinical isolates showed that 98% of strains from the genera Proteus, Enterobacter, Serratia, Klebsiella, Citrobacter, Providencia, Salmonella, and Shigella were inhibited by temocillin concentrations of ≤16 mg/L.

Activity Against Other Clinically Significant Gram-Negative Bacilli

Beyond Enterobacteriaceae, temocillin shows efficacy against other important Gram-negative pathogens.

Efficacy Against Haemophilus influenzae (Beta-Lactamase Positive and Negative Strains)

Temocillin is highly active against Haemophilus influenzae, irrespective of β-lactamase production. This broad activity is a significant clinical advantage. Both β-lactamase-positive and β-lactamase-negative strains of H. influenzae are generally susceptible to low concentrations of temocillin. oup.com One study reported that H. influenzae was inhibited by ≤1 µg/ml of temocillin.

Activity Against Moraxella catarrhalis and Neisseria Species

Temocillin is also active against Moraxella catarrhalis. This organism, a common cause of respiratory tract infections, is generally susceptible to temocillin.

The compound has demonstrated good in vitro activity against Neisseria species, particularly Neisseria gonorrhoeae. Studies have shown that temocillin is effective against both penicillinase-producing and non-penicillinase-producing strains of N. gonorrhoeae. nih.gov One study reported that the minimum inhibitory concentrations (MICs) of temocillin for N. gonorrhoeae ranged from 0.36 to 5.0 mg/L. Another investigation found that 75 out of 76 isolates were susceptible to temocillin using a clinical breakpoint of 8 mg/L.

Table 3: In Vitro Activity of Temocillin against Neisseria gonorrhoeae

| Strain Type | Number of Isolates | MIC Range (mg/L) | Key Findings | Reference |

|---|---|---|---|---|

| Penicillinase-producing (PPNG) and non-PPNG | 239 | 0.36 - 5.0 | Mode MIC at 1.25 mg/L. | |

| Clinical Isolates | 76 | 0.125 - 12 | 75 of 76 isolates susceptible at ≤8 mg/L breakpoint. |

Investigational Activity Against Burkholderia cepacia and Pseudomonas acidovorans

Temocillin has demonstrated notable in vitro activity against select non-fermenting Gram-negative bacilli, which are typically outside its primary spectrum. This is particularly evident in studies involving Burkholderia cepacia complex (Bcc) and Pseudomonas acidovorans.

The activity against Burkholderia cepacia complex, a group of opportunistic pathogens particularly relevant in cystic fibrosis (CF) patients, has been a subject of significant research. ucl.ac.benih.gov Temocillin has shown promising results, with some studies indicating it is more effective than other β-lactams commonly used for Bcc infections. nih.gov For instance, one French study found 82% of Bcc isolates from CF patients were susceptible to temocillin, compared to only 42% for ceftazidime. nih.govasm.org Another investigation involving 37 strains from 17 different Bcc species reported that 75.7% of planktonically grown strains were susceptible to temocillin, with a minimal inhibitory concentration (MIC) of less than 16 µg/ml. nih.gov However, its bactericidal activity against established biofilms is limited. nih.gov The potent activity of temocillin against Burkholderia spp. is attributed to its stability against hydrolysis by the endogenous β-lactamases produced by these bacteria. nih.govasm.org A study of 150 multidrug-resistant Burkholderia strains found that 86.7% were susceptible to temocillin. nih.gov

Similarly, research has shown that temocillin is active against Pseudomonas acidovorans, with MICs reported to be in the range of 1–4 mg/l. oup.com This susceptibility is noteworthy given the general resistance of other Pseudomonas species to temocillin. oup.com

| Organism | Number of Strains | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Percent Susceptible (%) | Reference |

|---|---|---|---|---|---|---|

| Burkholderia cepacia complex | 150 | N/A | N/A | N/A | 87% (at ≤16 mg/L) | nih.gov |

| Burkholderia cepacia complex | 37 | N/A | N/A | N/A | 75.7% (at <16 µg/ml) | nih.gov |

| Pseudomonas acidovorans | N/A | 1-4 | N/A | N/A | Generally Susceptible | oup.com |

Characterization of Limited or Absent Activity

While temocillin is highly effective against many Enterobacteriaceae, its spectrum is sharply defined, with notable gaps in coverage against Gram-positive bacteria, anaerobic organisms, and key non-fermenting Gram-negative bacilli. oup.comoup.comresearchgate.net This limited activity is a direct consequence of its chemical structure, specifically the 6-α-methoxy group, which, while conferring stability against many β-lactamases, also reduces its affinity for the penicillin-binding proteins (PBPs) of these organisms. oup.comresearchgate.net

Lack of Useful Activity Against Gram-Positive Cocci (e.g., Staphylococcus aureus)

Temocillin demonstrates poor to no clinically relevant activity against Gram-positive cocci. oup.com Research has consistently shown high MIC values for Staphylococcus aureus, including both methicillin-susceptible and methicillin-resistant strains. oup.comnih.gov MICs for S. aureus are typically reported as ≥128 mg/L. toku-e.comasm.org This lack of activity extends to other Gram-positive cocci, such as Streptococcus pyogenes and Streptococcus pneumoniae, which also exhibit high MICs ranging from 64 to 512 mg/L. asm.org This intrinsic resistance is primarily due to a reduced affinity for the penicillin-binding proteins (PBPs) crucial for cell wall synthesis in these bacteria. researchgate.net

| Organism | Number of Isolates | MIC Range (mg/L) | Reference |

|---|---|---|---|

| Staphylococcus aureus | N/A | >128 | toku-e.com |

| Staphylococcus aureus | 5 | 128 to >512 | asm.org |

| Streptococcus pyogenes | N/A | 64 to 128 | asm.org |

| Streptococcus pneumoniae | N/A | 128 to 512 | asm.org |

| Staphylococcus epidermidis | 5 | Resistant at 512 | asm.org |

| Streptococcus faecalis | 5 | Resistant at 512 | asm.org |

Minimal Activity Against Anaerobic Gram-Negative Bacilli (e.g., Bacteroides fragilis Group)

Temocillin's utility does not extend to most anaerobic bacteria, particularly the Bacteroides fragilis group, which is a common cause of intra-abdominal infections. oup.comnih.gov Studies have shown temocillin to be less active against Gram-negative anaerobes compared to ampicillin. oup.com The lack of activity against B. fragilis is a significant limitation, distinguishing it from other β-lactams like carbapenems that typically cover this group. oup.comoup.comwikipedia.org The 6-α-methoxy group is considered a key factor in this lack of activity. oup.com

Intrinsic Resistance in Pseudomonas aeruginosa and Acinetobacter Species

A defining characteristic of temocillin's spectrum is its lack of activity against Pseudomonas aeruginosa and Acinetobacter species. oup.comnih.govjohnshopkins.edu This intrinsic resistance is a well-documented phenomenon. oup.comasm.org

For Pseudomonas aeruginosa , MICs are consistently high, often ranging from 128 to >512 mg/L. oup.comnih.gov The primary mechanism of this intrinsic resistance is not β-lactamase hydrolysis, as temocillin is stable against many common enzymes, but rather the active efflux of the antibiotic from the bacterial cell. nih.govresearchgate.net The constitutively expressed MexAB-OprM efflux pump plays a crucial role in preventing temocillin from reaching its PBP targets in the periplasm. researchgate.netucl.ac.benih.gov Studies have shown that in P. aeruginosa strains with mutations in the mexA or mexB genes of this efflux system, susceptibility to temocillin can be restored. ucl.ac.benih.govresearchgate.net In fact, a study of a large collection of P. aeruginosa isolates from CF patients found that 29% had MICs of ≤16 mg/L, a level that could be clinically exploitable, often linked to mutations in the MexAB-OprM system. nih.govresearchgate.net

Acinetobacter species are also intrinsically resistant to temocillin. johnshopkins.eduasm.org The activity against Acinetobacter has been described as variable, with MICs ranging from 1 to 256 mg/l, but generally, the organism is considered resistant. oup.com The mechanisms of resistance in Acinetobacter are multifactorial and include low outer membrane permeability, the activity of efflux pumps, and the production of β-lactamases, such as Acinetobacter-derived cephalosporinases (ADCs) and oxacillinases (OXA), which can in some cases hydrolyze temocillin. oup.commdpi.comnih.gov

| Organism | MIC Range (mg/L) | Primary Resistance Mechanism(s) | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | 128 to >512 | Efflux (MexAB-OprM) | oup.comucl.ac.be |

| Acinetobacter spp. | 1 to 256 (variable) | Efflux, low permeability, β-lactamases | oup.comoup.com |

Mechanisms of Bacterial Resistance to Temocillin Disodium Salt

Beta-Lactamase-Mediated Resistance Mechanisms

The primary mechanism of resistance to β-lactam antibiotics is their enzymatic degradation by β-lactamases. Temocillin's unique chemical structure provides it with a significant advantage against many of these enzymes. mdpi.com

Temocillin (B1212904) is distinguished by its exceptional stability against hydrolysis by extended-spectrum β-lactamases (ESBLs). e-opat.comnih.gov This stability is a key feature of its antimicrobial profile, allowing it to retain activity against many Enterobacterales that are resistant to third-generation cephalosporins due to ESBL production. mdpi.comimj.ie The 6-α-methoxy group in its structure sterically hinders the active site of many ESBL enzymes, including common variants like TEM, SHV, and CTX-M types, preventing effective hydrolysis. oup.comnih.gov

Research has consistently demonstrated this stability. For instance, a study on ESBL-producing Escherichia coli isolates found that 92% were susceptible to temocillin, with MIC₅₀ and MIC₉₀ values of 8 and 32 mg/L, respectively. nih.gov Another study confirmed temocillin's stability against ESBL-producing E. coli even in the presence of porin mutations. mdpi.com This inherent stability makes temocillin a potential carbapenem-sparing option for infections caused by ESBL-producing organisms. mdpi.comimj.ie

**Table 1: In Vitro Activity of Temocillin against ESBL-Producing *E. coli***

| Parameter | Value | Reference |

|---|---|---|

| Susceptibility Rate | 92% | nih.gov |

| MIC₅₀ | 8 mg/L | nih.gov |

| MIC₉₀ | 32 mg/L | nih.gov |

| ESBL Types Covered | CTX-M, TEM, SHV | nih.gov |

In addition to its stability against ESBLs, temocillin is also highly resistant to hydrolysis by AmpC β-lactamases. oup.comresearchgate.net These enzymes, which can be chromosomally encoded and inducible or constitutively overexpressed (derepressed), are a common cause of resistance to cephalosporins in bacteria such as Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens. Temocillin's structural configuration prevents it from being an effective substrate for AmpC enzymes. nih.gov

A retrospective multicenter study investigating AmpC β-lactamase-producing Enterobacterales (ABPE) found that 82% of the 5,166 isolates were susceptible to temocillin. researchgate.net Notably, for third-generation cephalosporin-resistant ABPE strains, the susceptibility to temocillin was 66%, which was higher than the 59% susceptibility to cefepime. researchgate.net Furthermore, unlike some cephalosporins, temocillin does not select for derepressed AmpC mutants, which is a significant clinical advantage. oup.com

While stable against ESBLs and AmpC, temocillin's activity against carbapenemase-producing Enterobacterales (CPE) is variable and depends on the specific type of carbapenemase. mdpi.com Carbapenemases are a diverse group of β-lactamases capable of hydrolyzing carbapenems and most other β-lactams.

Temocillin generally retains activity against Klebsiella pneumoniae carbapenemase (KPC)-producing isolates. mdpi.comimj.ie One study reported that 93% of KPC-producing Enterobacterales strains remained susceptible to temocillin. mdpi.com However, it is not effective against many metallo-β-lactamases (MBLs) and oxacillinases. academicjournals.org

Specifically, temocillin is readily hydrolyzed by OXA-48-type carbapenemases and New Delhi metallo-β-lactamase (NDM). oup.comresearchgate.net High-level resistance to temocillin is often observed in bacteria producing these enzymes. researchgate.netscirp.org For example, in one collection of 323 OXA-48-producing isolates, 98.1% exhibited high-level resistance to temocillin. researchgate.net Similarly, temocillin is not clinically useful against bacteria producing MBLs such as VIM (Verona integron-encoded metallo-β-lactamase) and IMP (imipenemase). oup.com

Table 2: Temocillin Activity Against Carbapenemase-Producing Enterobacterales

| Carbapenemase Type | Temocillin Activity | Key Findings | Reference |

|---|---|---|---|

| KPC | Generally Susceptible | 93% of KPC-producing strains were susceptible in one study. | mdpi.com |

| OXA-48 | Resistant | Readily hydrolyzes temocillin, leading to high-level resistance. | oup.comresearchgate.net |

| NDM | Resistant | Not clinically useful against NDM-producing bacteria. | oup.comoup.com |

| VIM | Resistant | MBLs like VIM effectively hydrolyze temocillin. | oup.com |

| IMP | Resistant | MBLs like IMP confer resistance to temocillin. | scirp.org |

The dissemination of β-lactamase genes, particularly those encoding carbapenemases, is largely facilitated by mobile genetic elements such as plasmids and transposons. nih.govfrontiersin.org These elements can be transferred between different bacterial species and strains, leading to the rapid spread of resistance. frontiersin.org

The gene encoding the OXA-48 carbapenemase, for instance, is often carried on a 62-kb IncL/M-type plasmid, which has been responsible for its widespread dissemination. researchgate.net The presence of such plasmids in an isolate almost invariably confers resistance to temocillin. researchgate.net Similarly, genes for MBLs like NDM, VIM, and IMP are frequently located on plasmids, often as part of integrons, which can capture and express multiple resistance gene cassettes. oup.comnih.gov The acquisition of these mobile genetic elements is a primary driver for the emergence of temocillin resistance in carbapenemase-producing organisms. researchgate.net

Non-Beta-Lactamase Mediated Resistance Pathways

Beyond enzymatic degradation, other mechanisms can contribute to temocillin resistance, primarily by limiting the antibiotic's access to its target, the penicillin-binding proteins (PBPs).

For temocillin to reach its PBP targets in the periplasmic space of Gram-negative bacteria, it must traverse the outer membrane. This passage is often facilitated by porin channels. nih.gov Modifications or loss of these porins can reduce the influx of the antibiotic, thereby contributing to resistance.

In Pseudomonas aeruginosa, the OprD porin is a key channel for the entry of carbapenems. nih.gov While temocillin is generally not considered active against wild-type P. aeruginosa, studies have investigated its interaction with porins. It has been demonstrated that temocillin is not a substrate for the OprD porin. ucl.ac.be However, in cystic fibrosis isolates of P. aeruginosa that have mutations in the MexAB-OprM efflux system, temocillin can show clinically relevant activity. nih.gov In Enterobacterales, while less studied for temocillin specifically, the loss of outer membrane porins like OmpF and OmpC in conjunction with the expression of β-lactamases can lead to increased resistance levels. oup.com For instance, high-level resistance to temocillin in some cases has been linked to the combination of an AmpC producer with porin loss. researchgate.net

Role of Efflux Pump Systems in Reduced Susceptibility.ucl.ac.betandfonline.com

Efflux pumps are a significant mechanism contributing to bacterial resistance against various antibiotics, including temocillin. These protein structures actively transport antimicrobial agents out of the bacterial cell, reducing the intracellular concentration of the drug and thereby diminishing its efficacy. In several Gram-negative bacteria, the overexpression or altered function of efflux pumps has been directly linked to reduced susceptibility to temocillin.

In Pseudomonas aeruginosa, intrinsic resistance to temocillin is largely attributed to the constitutively expressed MexAB-OprM efflux pump. ucl.ac.beresearchgate.net Studies have shown that mutations within the genes encoding this efflux system can lead to increased susceptibility to temocillin. ucl.ac.beresearchgate.net For instance, research on a large collection of P. aeruginosa isolates from cystic fibrosis patients revealed that a notable percentage exhibited clinically relevant susceptibility to temocillin, which was correlated with mutations in the mexA and mexB genes. researchgate.net The functionality of the MexAB-OprM pump in extruding temocillin has been confirmed by observing the competitive inhibition of the efflux of a known substrate in the presence of temocillin. researchgate.net

In the Enterobacter cloacae complex (ECC), resistance to temocillin has been associated with the overexpression of the AcrD efflux pump. asm.org A single point mutation in the baeS gene, which is part of a two-component regulatory system, can lead to the overexpression of AcrD, resulting in a significant increase in the minimum inhibitory concentration (MIC) of temocillin. asm.org While the BaeSR two-component system also regulates other efflux pumps like MdtABCD, studies have demonstrated that it is the specific overexpression of AcrD that confers temocillin resistance in ECC. asm.org Similarly, in Escherichia coli, mutations in the baeS gene have been implicated in temocillin resistance through the increased expression of the mdtABC and acrD efflux pumps. us.esresearchgate.net

The role of efflux pumps in temocillin resistance is a critical area of study, as understanding these mechanisms can inform the development of strategies to overcome resistance, such as the use of efflux pump inhibitors.

Alterations in Penicillin-Binding Proteins.asm.org

The primary mechanism of action for β-lactam antibiotics like temocillin involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. patsnap.com Alterations in the structure or expression of these target proteins can significantly reduce the antibiotic's binding affinity, leading to resistance.

While temocillin is known for its stability against many β-lactamases, its effectiveness is still dependent on its ability to bind to PBPs. patsnap.comcambridge.org In Pseudomonas aeruginosa, it has been suggested that impaired PBP binding may contribute to temocillin's lack of activity against this bacterium. asm.org A comparative analysis of temocillin and its analogue, ticarcillin (B1683155), with PBP3 from P. aeruginosa revealed that the 6-α-methoxy group of temocillin disrupts a key hydrogen bond important for ligand binding. asm.org This disruption, along with the insertion of the methoxy (B1213986) group into a crowded active site, is thought to destabilize the acyl-enzyme complex, leading to a higher off-rate constant and reduced inhibitory effect. asm.org

In other bacteria, such as Streptococcus pneumoniae, alterations in PBPs are a well-established mechanism of resistance to β-lactam antibiotics. nih.gov While not the primary focus of temocillin's spectrum, the principles of PBP-mediated resistance are broadly applicable. For instance, specific substitutions in the amino acid sequences of PBPs 1A, 2X, and 2B have been linked to increased MICs for penicillins. nih.gov Although temocillin has a strong affinity for the PBPs of Enterobacteriaceae, the potential for the emergence of resistance through PBP alterations remains a possibility and an area for ongoing surveillance. tandfonline.compatsnap.com

Investigating the Inoculum Effect on Temocillin Activity.patsnap.comnih.govnih.gov

The inoculum effect refers to the phenomenon where the minimum inhibitory concentration (MIC) of an antibiotic increases with a higher initial bacterial density. youtube.com This effect can have significant clinical implications, as the bacterial load at the site of infection can be substantially higher than that used in standard laboratory susceptibility testing.

For temocillin, the inoculum effect has been observed in vitro. Static time-kill experiments with E. coli have shown that at sub-MIC concentrations, there can be an amplification of resistant subpopulations. nih.gov However, this amplification was suppressed at concentrations of 4 to 8 times the MIC. nih.gov This suggests that achieving adequate drug concentrations at the infection site is crucial to prevent the selection of resistant variants, particularly in high-inoculum infections.

The potential for the development of resistance during temocillin treatment, especially in immunocompromised patients or at sites with a high bacterial burden, underscores the importance of understanding the inoculum effect. nih.gov While standard susceptibility testing provides a valuable guide, the inoculum effect highlights a limitation of this method in predicting clinical outcomes in all situations. Further research is needed to fully characterize the clinical relevance of the inoculum effect on temocillin's efficacy and to determine if adjustments in dosing strategies are necessary for certain types of infections.

Epidemiological Trends and Surveillance of Temocillin Resistance.us.esnih.gov

The reintroduction and increased use of temocillin as a carbapenem-sparing agent have necessitated robust surveillance of resistance trends among key Gram-negative pathogens. nih.govnih.gov Due to its stability against many extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, temocillin often retains activity against multidrug-resistant Enterobacteriaceae. nih.govoup.com

Surveillance data from various regions have shown generally low rates of resistance to temocillin among clinical isolates of E. coli and other Enterobacteriaceae. A study in Brussels, Belgium, found that 92% of ESBL-producing E. coli isolates were susceptible to temocillin. oup.com Another report indicated that temocillin is active against approximately 90% of ESBL-producing Enterobacteriaceae. tandfonline.com However, resistance can be more prevalent in certain contexts. For instance, high-level resistance is consistently observed in isolates producing OXA-48 group carbapenemases. nih.gov

Recent European surveillance data indicate that while temocillin remains a viable option for many infections, low-level resistance is not uncommon in ESBL producers. nih.gov The frequency of temocillin-resistant mutants in vitro is reported to be low, ranging from 10⁻⁸ to 10⁻¹⁰. researchgate.net

The table below summarizes temocillin susceptibility data from a selection of studies:

| Bacterial Species | Resistance Rate (%) | Key Resistance Mechanisms | Reference |

| ESBL-producing E. coli | 8% | Multiple β-lactamases, porin modifications | oup.com |

| Enterobacterales | 38% resistant (MIC > 16 mg/L) | Not specified | nih.gov |

| CTX-M-producing E. coli | 6.94% | CTX-M-15, TEM-1, OXA-1 | tandfonline.com |

Systematic and ongoing surveillance of temocillin resistance is crucial to monitor trends, understand the mechanisms driving resistance, and ensure the continued efficacy of this important antibiotic. nih.govnih.gov

Pharmacokinetic and Pharmacodynamic Pk/pd Research on Temocillin Disodium Salt

Pharmacokinetic Profile Analysis

The pharmacokinetic profile of temocillin (B1212904), a 6-α-methoxy derivative of ticarcillin (B1683155), has been a subject of renewed interest due to its stability against a wide range of β-lactamases. nih.govresearchgate.net Understanding its absorption, distribution, metabolism, and excretion is crucial for its effective use.

Temocillin is administered parenterally, including intravenously and intramuscularly, as it is not absorbed orally. mdpi.comdiva-portal.org Following intravenous administration, it exhibits predictable pharmacokinetics. nih.gov The bioavailability of temocillin after parenteral administration is considered high, ensuring that a significant portion of the administered dose reaches the systemic circulation to exert its antibacterial effect.

Temocillin demonstrates varied penetration into different body tissues and fluids. nih.govmdpi.com Studies have shown high penetration of temocillin into peritoneal fluid and bile. nih.govmdpi.com In ascitic fluid, the penetration reaches approximately 46.0%. nih.gov This makes it a potentially suitable agent for treating intra-abdominal infections. nih.gov Conversely, its penetration into the cerebrospinal fluid (CSF) is poor, which may limit its utility in treating meningitis. nih.govnih.gov In patients with only slightly or moderately impaired blood-CSF barriers, the CSF concentrations of temocillin may not be sufficient for treating Gram-negative bacillary meningitis. nih.gov

Table 1: Temocillin Penetration in Various Body Fluids

| Body Fluid/Tissue | Penetration Level | Source |

| Peritoneal Fluid | High (50-70%) | nih.govnih.gov |

| Bile | High (8-10 times higher than serum) | nih.govnih.gov |

| Cerebrospinal Fluid | Poor (8-15%) | nih.govnih.gov |

| Ascitic Fluid | ~46.0% | nih.gov |

The primary route of elimination for temocillin is through the kidneys. nih.govmdpi.com A significant portion of the drug, ranging from 72% to 82%, is recovered unchanged in the urine within 24 hours of administration. nih.govmdpi.com Renal clearance of temocillin is mainly achieved through glomerular filtration, with tubular excretion playing a relatively minor role. researchgate.netnih.gov Studies have shown that the renal clearance of the total drug increases with higher plasma concentrations, a phenomenon linked to its concentration-dependent protein binding. nih.gov However, when corrected for protein binding, the increase in renal clearance of the unbound, active drug is not statistically significant, suggesting that the tubular transport mechanism is not easily saturated. nih.gov The extrarenal clearance of temocillin is considered negligible. nih.gov

Temocillin exhibits high but variable binding to plasma proteins. nih.govucl.ac.be In healthy individuals, the protein binding is approximately 80-85%. nih.govucl.ac.be This binding is concentration-dependent, meaning the percentage of bound drug decreases as the total drug concentration in the plasma increases. nih.govnih.gov For instance, in one study, protein binding decreased from 83% to 74% as the mean plasma concentration rose from 131.4 mg/L to 220.7 mg/L. nih.gov In infected patients, particularly those in intensive care, protein binding can be significantly lower, with the unbound fraction being 2-4 times higher than in healthy individuals. ucl.ac.beresearchgate.net This is correlated with factors like hypoalbuminaemia and inflammation. ucl.ac.beresearchgate.net The unbound fraction of temocillin is the pharmacologically active portion. nih.gov

Table 2: Concentration-Dependent Protein Binding of Temocillin

| Mean Plasma Concentration (mg/L) | Protein Binding (%) | Source |

| 131.4 | 83 | nih.gov |

| 220.7 | 74 | nih.gov |

Pharmacodynamic Principles and Predictive Indices

The pharmacodynamics of temocillin are essential for understanding its antibacterial efficacy and for determining optimal dosing strategies.

Temocillin exhibits time-dependent bactericidal activity, a characteristic of β-lactam antibiotics. nih.govdiva-portal.org This means its killing effect is more dependent on the duration for which the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen, rather than the peak concentration achieved. nih.govresearchgate.net The pharmacodynamic index that best correlates with temocillin's efficacy is the cumulative percentage of a 24-hour period during which the free drug concentration exceeds the MIC (fT > MIC). nih.govresearchgate.net An fT > MIC of 40-50% is generally associated with a positive antibacterial effect and improved survival in vivo. nih.govfirstwordpharma.com

The minimum bactericidal concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. scispace.combmglabtech.com For temocillin, studies have shown that there are no significant differences between its MIC and MBC values for many susceptible organisms. nih.gov This indicates that temocillin is bactericidal at concentrations close to those that inhibit bacterial growth. nih.gov Killing curve studies have confirmed that temocillin is bactericidal at both the MIC and MBC against susceptible strains. nih.gov

Role of Free Drug Concentration Exceeding Minimum Inhibitory Concentration (fT>MIC) as a PK/PD Index

The primary pharmacokinetic/pharmacodynamic (PK/PD) index that correlates with the efficacy of temocillin disodium (B8443419) salt is the cumulative percentage of a 24-hour period during which the free drug concentration remains above the minimum inhibitory concentration (fT>MIC) at steady-state pharmacokinetic conditions. nih.govresearchgate.net This index is a cornerstone for assessing the potential antibacterial effect of β-lactam antibiotics like temocillin. nih.gov

For temocillin, a target of 40% to 50% fT>MIC is generally associated with a bacteriostatic effect and has been linked to in vivo survival in animal infection models. nih.govresearchgate.netucl.ac.be However, it is important to note that the precise magnitude of fT>MIC required for optimal efficacy is still under investigation. ucl.ac.be Some studies suggest that for certain infections or patient populations, a higher target may be necessary. For instance, in critically ill patients with pneumonia, minimal pharmacodynamic targets of 50% fT>MIC for intermittent infusion and 100% fT>MIC for continuous infusion have been considered. asm.org

The concentration-dependent protein binding of temocillin, which can be high (approximately 80%), underscores the importance of using the free drug concentration in these calculations, as it is the unbound fraction that exerts antibacterial activity. nih.govmdpi.com

Correlation of PK/PD Parameters with Antibacterial Effect and In Vivo Survival

Research has established a direct correlation between achieving the target fT>MIC of 40-50% for temocillin and observing a significant antibacterial effect, as well as improved survival rates in animal models of infection. nih.govresearchgate.net This relationship forms the basis for determining appropriate dosing regimens aimed at maximizing clinical efficacy.

Studies have shown that the bactericidal activity of temocillin is time-dependent, a characteristic of β-lactam antibiotics. ucl.ac.be This means that the duration of exposure to concentrations above the MIC is more critical for its antibacterial action than the peak concentration achieved. The stability of temocillin against many β-lactamases, including extended-spectrum β-lactamases (ESBLs), further enhances its potential effectiveness when PK/PD targets are met. researchgate.netoup.com

PK/PD Modeling and Simulation Methodologies

Monte Carlo Simulations for Probability of Target Attainment

Monte Carlo simulation is a crucial tool in the PK/PD analysis of temocillin, used to estimate the probability of target attainment (PTA) for various dosing regimens. ucl.ac.beoup.com This computational method involves creating a large number of "virtual" subjects based on population pharmacokinetic models and demographic data to predict the likelihood that a specific dosing strategy will achieve the desired PK/PD target (e.g., 40% fT>MIC) against a range of MICs. asm.orgoup.com

These simulations have been instrumental in evaluating and optimizing temocillin dosing. For example, Monte Carlo simulations in critically ill patients demonstrated that certain regimens could provide a high probability of attaining the 40% fT>MIC target for MICs up to 8 mg/L. nih.govresearchgate.net In another study involving patients with septic shock, Monte Carlo simulations were used to assess the PTA in both plasma and ascitic fluid, revealing differences in drug exposure at the site of infection. mdpi.com Similarly, simulations have been performed for patients with severe pneumonia and those undergoing hemodialysis to guide dosing strategies in these specific populations. asm.orgucl.ac.be

The simulations incorporate interindividual variability in pharmacokinetic parameters, allowing for a more robust prediction of treatment success across a diverse patient population. oup.com

Determination and Validation of PK/PD Breakpoints

PK/PD breakpoints are MIC values that help categorize bacteria as susceptible, intermediate, or resistant to an antibiotic based on the likelihood of achieving the necessary exposure for therapeutic success with a standard dosing regimen. The determination and validation of these breakpoints for temocillin are heavily reliant on PK/PD modeling and simulations.

By integrating population pharmacokinetic data with the established fT>MIC targets, researchers can determine the highest MIC for which a given dosing regimen can achieve a high PTA (typically ≥90%). ucl.ac.be For instance, studies have used this approach to define PK/PD breakpoints for temocillin in various patient populations, including those in critical care and those with renal impairment. asm.orgucl.ac.beuliege.be

For example, in critically ill patients with pneumonia, Monte Carlo simulations showed that for minimal PD targets, the PK/PD breakpoints were 4 mg/L in plasma. asm.org In hemodialysis patients, simulations revealed that the licensed dosing regimen achieved a 90% PTA for an MIC up to 8 mg/L. ucl.ac.be These findings are crucial for informing clinical breakpoints set by regulatory bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the British Society for Antimicrobial Chemotherapy (BSAC). nih.govoup.com

Interindividual Variability in Temocillin Pharmacokinetics

Significant interindividual variability in the pharmacokinetics of temocillin has been consistently observed across different patient populations, including critically ill patients and those with severe pneumonia. asm.orgmdpi.comuliege.be This variability can be attributed to several factors, including differences in renal function, which is the main route of temocillin clearance, and variations in plasma protein binding. nih.govuliege.be

In critically ill patients, the inter-individual variation for pharmacokinetic parameters such as inter-compartmental clearances and volume of distribution can be greater than 50%. mdpi.com This high variability was also noted in the serum and epithelial lining fluid concentrations in patients with severe pneumonia. asm.orguliege.be Furthermore, the free fraction of temocillin in plasma can vary considerably, with one study noting that it increases from about 10% to 75% as the total concentration rises, with a high coefficient of variation. nih.gov In another study of critically ill patients, protein binding ranged from 19% to 85%.

This pronounced variability highlights the challenge in standardized dosing and underscores the importance of considering individual patient characteristics, particularly renal function, to optimize temocillin therapy. uliege.be Population pharmacokinetic models often incorporate covariates like creatinine (B1669602) clearance to help explain and quantify this variability, leading to more personalized dosing recommendations. asm.orguliege.be

Preclinical and in Vivo Research of Temocillin Disodium Salt

Animal Models of Bacterial Infections

Temocillin (B1212904) disodium (B8443419) salt, a 6-α-methoxy derivative of ticarcillin (B1683155), has been evaluated in various animal models to assess its efficacy against Gram-negative bacterial infections. nih.govoup.com These preclinical studies are crucial for understanding the drug's potential therapeutic applications before human clinical trials.

Murine Models for Urinary Tract Infections

Murine models of urinary tract infection (UTI) have been instrumental in evaluating the in vivo activity of temocillin. In one such model, an ascending UTI was established in mice using both a susceptible Escherichia coli strain and its transconjugant that produces the extended-spectrum β-lactamase (ESBL) CTX-M-15. nih.gov This model allows for the direct comparison of temocillin's effectiveness against both susceptible and resistant bacteria in a relevant infection site. nih.gov

Another study utilized a murine model of pyelonephritis to investigate the activity of temocillin against E. coli isolates with varying minimum inhibitory concentrations (MICs). researchgate.net These models are designed to mimic human infections, providing valuable data on how the drug performs in a living organism. researchgate.net

Models for Other Gram-Negative Bacterial Infections

Beyond UTIs, temocillin's efficacy has been explored in other infection models. A lethal murine model of intra-abdominal infection caused by KPC-producing Escherichia coli was used to assess temocillin's activity. oup.com Additionally, neutropenic murine thigh and lung infection models have been employed to determine the pharmacokinetic and pharmacodynamic parameters of temocillin against E. coli and Klebsiella pneumoniae. eur.nl These models are critical for understanding the drug's effectiveness in different types of infections and in immunocompromised states. eur.nl The use of various animal models, including mice and rabbits, helps to simulate the therapeutic effects of temocillin across a range of Gram-negative bacterial infections.

Evaluation of In Vivo Efficacy Against Resistant Strains

A significant focus of preclinical research has been to evaluate temocillin's effectiveness against antibiotic-resistant bacteria, particularly those producing ESBLs and carbapenemases. nih.govoup.comnih.gov

In a murine UTI model, temocillin was found to be as effective as imipenem (B608078) against an ESBL-producing E. coli strain (CTX-M-15), demonstrating its potential as a carbapenem-sparing agent. nih.gov The study showed that temocillin was bactericidal and did not select for resistant mutants in the kidneys. nih.gov Further research in a murine pyelonephritis model supported the efficacy of temocillin against multidrug-resistant (MDR) Enterobacterales. researchgate.net

The stability of temocillin against a wide variety of β-lactamases, including AmpC and ESBLs, contributes to its retained activity against many resistant isolates. oup.com In vitro studies have shown that over 90% of multiresistant ESBL-producing E. coli isolates remained susceptible to temocillin. Similarly, a study on clinical isolates from Nepal reported that temocillin resistance was relatively low among MDR (28.9%) and ESBL-positive (15.6%) bacterial populations. nih.gov Specifically, no resistance to temocillin was observed in Proteus mirabilis, and resistance rates were 19.7% for Escherichia coli and 33.3% for Klebsiella oxytoca among ESBL-positive isolates. nih.gov

However, temocillin's activity is not universal across all resistant strains. It shows poor activity against isolates producing OXA-48 or metallo-β-lactamases (MBLs). oup.com

Comparative Efficacy Studies in Preclinical Settings

Comparative studies are essential to position temocillin within the existing antibiotic arsenal (B13267). In a murine UTI model, temocillin's efficacy was directly compared to that of imipenem, a carbapenem (B1253116) antibiotic. nih.gov The results indicated that temocillin was as effective as imipenem in reducing bacterial counts in the kidneys for both a susceptible and an ESBL-producing E. coli strain. nih.gov

Another study compared the in vitro activity of temocillin with piperacillin-tazobactam (B1260346) against third-generation cephalosporin-resistant E. coli and K. pneumoniae. publisso.de Temocillin demonstrated higher susceptibility rates (94.8% for E. coli and 90.5% for K. pneumoniae) compared to piperacillin-tazobactam (79.3% for E. coli and 57.1% for K. pneumoniae) against these resistant strains. publisso.de This suggests that temocillin could be a more reliable option for targeted therapy of infections caused by such pathogens. publisso.de

The following table summarizes the comparative efficacy of temocillin and imipenem in a murine UTI model. nih.gov

| Parameter | Temocillin | Imipenem |

| Bacterial Strain | E. coli CFT073-RR (susceptible) | E. coli CFT073-RR (susceptible) |

| MIC (mg/L) | 4 | 0.5 |

| Efficacy | Bactericidal | Bactericidal |

| Bacterial Strain | E. coli CFT073-RR Tc (ESBL-producing) | E. coli CFT073-RR Tc (ESBL-producing) |

| MIC (mg/L) | 8 | 0.5 |

| Efficacy | Bactericidal | Bactericidal |

MIC: Minimum Inhibitory Concentration

The data indicates that while the MIC of temocillin is higher than that of imipenem, it still achieves a bactericidal effect against both the susceptible and the ESBL-producing strains in this preclinical model. nih.gov

The table below presents a comparison of the in vitro susceptibility of third-generation cephalosporin-resistant isolates to temocillin and piperacillin-tazobactam. publisso.de

| Bacterial Species | % Susceptible to Temocillin | % Susceptible to Piperacillin-Tazobactam |

| Escherichia coli | 94.8% | 79.3% |

| Klebsiella pneumoniae | 90.5% | 57.1% |

These preclinical findings underscore the potential of temocillin as a valuable therapeutic agent, particularly for infections caused by certain multidrug-resistant Gram-negative bacteria. nih.govpublisso.de

Clinical Research and Therapeutic Efficacy of Temocillin Disodium Salt

Clinical Efficacy in Specific Infection Types

Temocillin (B1212904) has demonstrated considerable efficacy in the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis and urosepsis. nih.govnih.govclinicaltrials.gov Its high rate of urinary excretion contributes to its effectiveness against pathogens in the urinary tract. nih.govpharmaceutical-journal.com

A retrospective multicenter study in the UK assessing temocillin in 92 patients, 42 of whom had UTIs, reported clinical and microbiological cure rates of 90% and 87%, respectively. nih.gov In a separate retrospective analysis of 205 patient episodes, the highest treatment success rate for temocillin was observed in UTIs at 85.8%. nih.govnih.gov Another study focusing on outpatient parenteral antimicrobial therapy (OPAT) for cUTIs found a late clinical cure rate of 85.7% in 57 episodes treated with temocillin. nih.govnih.govresearchgate.net

Ongoing clinical trials are further investigating the role of temocillin in cUTIs. One phase 3 trial is comparing temocillin to a carbapenem (B1253116) for initial intravenous treatment of UTIs caused by ESBL-producing Enterobacteriaceae. clinicaltrials.gov Another trial aims to demonstrate the efficacy of temocillin in cUTIs caused by ESBL-producing or AmpC-hyperproducing Enterobacteriaceae. clinicaltrials.govmedpath.com

Table 1: Clinical Efficacy of Temocillin in Complicated Urinary Tract Infections (cUTIs)

| Study Type | Patient Population | Comparator | Key Findings |

|---|---|---|---|

| Retrospective multicenter study | 92 patients (42 with UTIs) | - | Clinical cure rate: 90%; Microbiological cure rate: 87%. nih.gov |

| Retrospective analysis | 205 patient episodes (141 with UTIs) | - | Treatment success rate in UTIs: 85.8%. nih.govnih.gov |

| Outpatient parenteral antimicrobial therapy (OPAT) study | 57 cUTI episodes | - | Late clinical cure rate: 85.7%. nih.govnih.govresearchgate.net |

| Retrospective case-control study | Adults with ESBL-producing Enterobacteriaceae UTIs | Carbapenems | Clinical cure rate: 94% (temocillin) vs. 99% (carbapenems). nih.govmdpi.com |

Temocillin has shown promise in treating sepsis and bacteremia, particularly when the source is the urinary tract (urosepsis). oup.comnih.gov A study evaluating temocillin use in bloodstream infections (BSIs) found a cure rate of 84% in 42 patients with bacteremia due to Enterobacterales. mdpi.com Another Belgian single-center retrospective study of 182 episodes of bacteremia, predominantly of urinary origin, reported low rates of clinical (8%) and microbiological (3%) failure with temocillin treatment. oup.comnih.gov

A multicenter retrospective study in the Greater Paris area analyzed 113 cases of infection with ESBL-producing Enterobacterales treated with temocillin, of which 85.8% were UTIs. The study found that a lower severity of sepsis was associated with a higher rate of clinical success. oup.com

A phase 3 clinical trial is currently underway to compare the efficacy and safety of temocillin versus meropenem (B701) for the targeted treatment of bacteremia caused by third-generation cephalosporin-resistant Enterobacteriaceae. centerwatch.combmj.comclinconnect.io

Table 2: Clinical Efficacy of Temocillin in Sepsis and Bacteremia

| Study Type | Patient Population | Key Findings |

|---|---|---|

| Retrospective study | 42 patients with bacteremia due to Enterobacterales | Cure rate: 84%. mdpi.com |

| Single-center retrospective study | 182 episodes of bacteremia (mainly urosepsis) | Clinical failure: 8%; Microbiological failure: 3%. oup.comnih.gov |

The evidence for temocillin's efficacy in lower respiratory tract infections (LRTIs) and pneumonia is more varied. A retrospective analysis of 205 patient episodes treated with temocillin included 53 cases of pneumonia, with a treatment success rate of 67.9%. nih.govnih.gov Another retrospective multicentric study identified LRTIs as a primary indication for temocillin use in non-urinary tract infections, accounting for 28.9% of cases. nih.gov

A retrospective audit compared the combination of amoxicillin (B794) plus temocillin with piperacillin/tazobactam for severe hospital-acquired pneumonia. The study found comparable clinical success rates between the two groups (82% vs. 80%, respectively). units.itresearchgate.net

However, a study on the pharmacokinetics of temocillin in critically ill patients with severe pneumonia suggested that even at higher doses, the drug concentrations in the epithelial lining fluid might not be sufficient for all pathogens, warranting further clinical studies to confirm its efficacy in this setting. asm.org

Table 3: Clinical Efficacy of Temocillin in Lower Respiratory Tract Infections and Pneumonia

| Study Type | Patient Population | Comparator | Key Findings |

|---|---|---|---|

| Retrospective analysis | 53 pneumonia cases | - | Treatment success rate: 67.9%. nih.govnih.gov |

| Retrospective multicentric study | 128 non-urinary tract infections (28.9% LRTIs) | - | LRTIs were a main indication for use. nih.gov |

Data on the efficacy of temocillin in other infection types is more limited. In a multicentric retrospective study of non-urinary tract infections, intra-abdominal infections were a significant indication for temocillin use (28.1%), followed by cutaneous infections (12.5%). nih.gov However, a smaller analysis within a larger study of 205 patient episodes showed a success rate of only 54.5% for "other" infections, a heterogeneous group that included intra-abdominal, skin and soft tissue, and bone and joint infections. nih.gov Specific data on surgical site and bone/joint infections are sparse, with one study noting only a few cases of surgical site infection treated with temocillin. nih.gov

Efficacy Against Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Gram-Negative Pathogens

Temocillin's stability against a wide array of β-lactamases makes it a potentially effective agent against multi-drug resistant (MDR) Gram-negative pathogens, particularly ESBL-producing Enterobacteriaceae. nih.govmdpi.comnih.gov Its use is considered a carbapenem-sparing strategy, which is crucial in combating the rise of carbapenem resistance. nih.govoup.com

In vitro studies have demonstrated good activity of temocillin against MDR clinical isolates. One study in Nepal showed that temocillin retained good in vitro efficacy against most clinical isolates of Enterobacteriaceae and non-fermenters, regardless of ESBL production. nmcth.edu Another study found that over 90% of Enterobacterales harboring AmpC and ESBLs remained susceptible to temocillin at urinary breakpoints. mdpi.comnih.gov

Clinical studies have shown favorable outcomes for temocillin in the treatment of infections caused by ESBL-producing Enterobacteriaceae. In a retrospective study, the clinical cure rate for infections caused by ESBL and AmpC-producing bacteria treated with temocillin was 89%. nih.gov

A multicenter retrospective study focusing on non-urinary tract infections caused by ESBL-producing Enterobacterales reported a failure rate of 28.1%. nih.gov In a comparative study of UTIs caused by ESBL-producing Enterobacteriaceae, temocillin achieved a 94% clinical cure rate, which was not significantly different from the 99% cure rate observed with carbapenems. nih.govlogic-valley.com

A study in children with febrile UTIs due to ESBL-producing Enterobacteriaceae also found that temocillin was an effective therapeutic alternative to standard treatments, with a high clinical cure rate. nih.gov Furthermore, a retrospective analysis of 205 patient-episodes found that treatment success rates were similar for patients with infections caused by bacteria with known resistance mechanisms (like ESBLs) and those with wild-type or culture-negative infections (77.7% vs. 82.1%). nih.gov

Table 4: Efficacy of Temocillin Against ESBL-Producing Enterobacteriaceae

| Study Type | Infection Type | Key Findings |

|---|---|---|

| Retrospective study | Various infections | Clinical cure rate of 89% for ESBL and AmpC-producing bacteria. nih.gov |

| Multicenter retrospective study | Non-urinary tract infections | Treatment failure rate of 28.1%. nih.gov |

| Comparative case-control study | Complicated UTIs | Clinical cure rate of 94% with temocillin vs. 99% with carbapenems. nih.govlogic-valley.com |

| Monocentric retrospective study | Febrile UTIs in children | High clinical cure rate, suggesting temocillin is an effective alternative. nih.gov |

Outcomes in AmpC-Producing Enterobacteriaceae Infections

Temocillin has demonstrated notable efficacy in treating infections caused by AmpC-producing Enterobacterales (ABPE), positioning it as a viable therapeutic option. researchgate.netnih.gov Its stability in the presence of AmpC enzymes is a key attribute, as many other β-lactams are hydrolyzed by these enzymes. mdpi.comoup.com

Another retrospective analysis showed that patients treated for infections with known resistance mechanisms, including AmpC and ESBL producers, had a clinical success rate of 77.7%. nih.gov This was comparable to the 82.1% success rate observed in patients with wild-type bacterial infections or culture-negative infections. nih.gov Similarly, a study involving 92 patients, where 58% of infections were caused by ESBL or derepressed AmpC producers, reported clinical and microbiological cure rates of 86% and 84%, respectively. asm.org

| Study Focus | Key Findings | Citation(s) |

| Susceptibility & Clinical Outcomes in ABPE Infections | - 82% of 5,166 ABPE isolates were susceptible to temocillin.- 66% of third-generation cephalosporin-resistant ABPE were susceptible to temocillin.- 89% estimated therapeutic success rate in 63 patients treated for ABPE infections. | researchgate.net, nih.gov |

| Outcomes in Infections with Resistance Mechanisms | - 77.7% success rate in patients with infections due to ESBL, AmpC, IRT, or CRE organisms. | nih.gov |

| Efficacy in ESBL/AmpC Infections | - 86% clinical cure rate and 84% microbiological cure rate in a study where 58% of isolates were ESBL or derepressed AmpC producers. | asm.org |

Comparative Clinical Studies with Alternative Antibiotics

While large-scale, head-to-head randomized controlled trials are still emerging, existing research provides valuable comparisons between temocillin and other antibiotics.

Until recently, there was a lack of published studies directly comparing temocillin to carbapenems for infections caused by ESBL- or AmpC-producing Enterobacteriaceae. mdpi.comasm.org However, results from the ASTARTÉ trial, a multicenter, randomized, controlled study, were presented in 2025. mims.com This trial compared temocillin with a carbapenem (meropenem or ertapenem) for treating bacteremia from 3GCR-E. mims.com The study found temocillin to be non-inferior to carbapenems, with a clinical success rate of 71.5% in both the temocillin and carbapenem groups. mims.com This supports the use of temocillin as a primary alternative to carbapenems for these infections. mims.com

Another retrospective study compared a combination of amoxicillin plus temocillin against piperacillin/tazobactam for hospital-acquired pneumonia and found no difference in the clinical success rate between the two treatment groups. mdpi.com

| Comparison | Study Design | Key Findings | Citation(s) |

| Temocillin vs. Cefepime | Retrospective, in vitro | For 3GCR AmpC-producing Enterobacterales, 66% were susceptible to temocillin vs. 59% to cefepime. | researchgate.net, nih.gov |

| Temocillin vs. Carbapenems (Meropenem/Ertapenem) | Randomized Controlled Trial (ASTARTÉ) | Temocillin was non-inferior to carbapenems for bacteremia due to 3GCR-E, with a 71.5% clinical success rate in both arms. | mims.com |

| Amoxicillin + Temocillin vs. Piperacillin/Tazobactam | Retrospective audit | No difference in clinical success rates for hospital-acquired pneumonia. | mdpi.com |

Clinical Outcomes in Special Patient Populations (e.g., Critically Ill Patients, Patients with Renal Impairment)

The use of temocillin in special patient populations requires careful consideration due to altered pharmacokinetics.

Critically Ill Patients: In critically ill patients, physiological changes can significantly alter drug concentrations, making standard dosing potentially inadequate. oup.com A prospective, randomized study in 32 critically ill patients with intra-abdominal or lower respiratory tract infections compared a 6 g daily dose of temocillin administered via continuous infusion versus intermittent (three times daily) infusion. oup.com While not statistically significant due to the small sample size, the clinical cure rate was higher in the continuous infusion group (93%) compared to the intermittent infusion group (79%). oup.com The study concluded that continuous infusion allows a greater proportion of patients to achieve desired pharmacokinetic/pharmacodynamic targets. oup.com For severe infections in sites other than the urinary tract, caution is advised, and higher doses or continuous infusions may be necessary. mdpi.comnih.gov

Patients with Renal Impairment: Temocillin is primarily excreted unchanged by the kidneys, necessitating dose adjustments in patients with renal impairment to prevent toxicity. mdpi.comscot.nhs.uk A study investigating a fixed 4 g/day dose in patients with varying degrees of renal insufficiency found that this standard dose remains appropriate for those with moderate renal impairment, as they experience higher drug exposure due to reduced clearance. researchgate.net For patients with less severe renal impairment or normal renal function, a higher dose of 6 g/day may be needed to achieve optimal targets for complicated urinary tract infections. researchgate.net Dosing guidelines recommend specific adjustments based on creatinine (B1669602) clearance. For instance, for a high-dose regimen, a patient with a creatinine clearance of 20-39 mL/min might receive a 2 g loading dose followed by 1 g every 12 hours. scot.nhs.uk Temocillin is also highly dialyzable. mdpi.com

| Patient Population | Study/Guideline | Key Findings & Recommendations | Citation(s) |

| Critically Ill Patients | Prospective, Randomized Study | Clinical cure was 93% with continuous infusion vs. 79% with intermittent infusion (6g/day). Continuous infusion achieves better PK/PD targets. | oup.com |

| Patients with Renal Impairment | Pharmacokinetic Study | 4 g/day is appropriate for patients with moderate renal impairment due to higher drug exposure. | researchgate.net |

| Patients with Renal Impairment | Dosing Guideline | Dose must be adjusted based on creatinine clearance to avoid toxicity. | scot.nhs.uk |

| Patients on CVVH | Prospective Study | A 750 mg/24h continuous infusion in patients on continuous veno-venous haemofiltration resulted in a mean free drug concentration of 13.8 ± 1.9 mg/L. | oup.com |

Therapeutic Drug Monitoring (TDM) Applications in Clinical Settings

Therapeutic drug monitoring (TDM) is the practice of measuring drug concentrations in blood to individualize dosing. It is considered a valuable tool for optimizing antimicrobial therapy, especially in patient populations with high pharmacokinetic variability, such as critically ill patients. oup.comnih.govucl.ac.be

For temocillin, TDM is recommended to ensure that drug exposure is adequate for clinical efficacy while minimizing the risk of toxicity. nih.govucl.ac.be The significant inter-individual variability in serum levels observed in intensive care and end-stage renal disease patients suggests that standard dosing regimens may not be sufficient for all individuals. ucl.ac.be TDM can help tailor the dosage to achieve specific pharmacokinetic/pharmacodynamic (PK/PD) targets, such as the percentage of time the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC). researchgate.net By ensuring optimal temocillin exposure, TDM can be particularly useful in managing severe infections or when treating pathogens with higher MIC values. nih.gov However, TDM is not yet universally available in all clinical settings for all antibiotics. nih.gov

Overview of Ongoing and Recent Clinical Trials

The clinical evidence base for temocillin is actively expanding, with several important clinical trials recently completed or currently underway. These studies are crucial for definitively establishing its role as a carbapenem-sparing agent.

| Trial Identifier (Name) | Phase | Purpose | Status (as of early 2025) | Citation(s) |

| NCT04478721 (ASTARTÉ) | Phase 3 | To demonstrate the non-inferiority of temocillin vs. a carbapenem (meropenem) for treating bacteremia due to third-generation cephalosporin-resistant Enterobacterales. | Results presented May 2025, showed non-inferiority. | mims.com |

| NCT03543436 (TEMO-CARB) | Phase 3 | To test the non-inferiority of temocillin vs. a carbapenem as initial intravenous treatment for complicated UTIs caused by ESBL-producing Enterobacteriaceae. | Last update 2021, status not specified in recent searches. | mdpi.com, clinicaltrials.gov |

| NCT04671290 (TEMO-BLSE) | Case-Control | To assess the efficacy of temocillin compared to carbapenems for the management of ESBL-producing Enterobacteriaceae UTIs. | Last update 2020, status not specified in recent searches. | clinicaltrials.gov |

| NCT05565576 | Phase 3 | To compare piperacillin/tazobactam or temocillin vs. meropenem for severe infections due to ESBL-producing Enterobacteriaceae in the ICU. | First posted in 2022. | clinicaltrials.gov |

Role of Temocillin Disodium Salt in Antimicrobial Stewardship

Strategies for Carbapenem-Sparing

The increasing prevalence of infections caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacterales has driven up the consumption of carbapenems, which are often the last effective treatment option. mdpi.comresearchgate.net This overuse has, in turn, fueled the emergence of CRE, a major global health threat. mdpi.comresearchgate.net Antimicrobial stewardship programs advocate for the use of narrower-spectrum antibiotics whenever possible to reduce this selective pressure. oup.comoup.com

Temocillin (B1212904) serves as a potent carbapenem-sparing agent due to its inherent stability against ESBL and AmpC β-lactamases. researchgate.netoup.comdiva-portal.org This allows it to be substituted for carbapenems in the treatment of confirmed susceptible Gram-negative infections, such as urinary tract infections (UTIs), lower respiratory tract infections (LRTIs), and bacteremia. mdpi.comhartleytaylor-registration.co.uknih.gov Its use is a targeted strategy to de-escalate from broad empirical carbapenem (B1253116) therapy once the causative pathogen is identified and its susceptibility to temocillin is confirmed. oup.comnih.gov